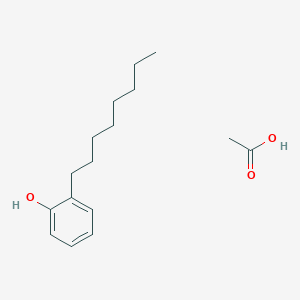

Acetic acid;2-octylphenol

Description

Chemical Identity and Structural Diversity of Octylphenol (B599344) Acetate (B1210297) Derivatives

Distinction of 2-(4-Octylphenyl)ethyl Acetate (CAS 162358-04-5) and Related Structures

A specific and well-documented member of this family is 2-(4-Octylphenyl)ethyl acetate, identified by the CAS number 162358-04-5. alfa-chemistry.comaksci.com This compound features a straight-chain octyl group at the para-position (position 4) of the phenyl ring, which is connected to an ethyl acetate group. It is important to distinguish this from other related structures where the octyl group's position or structure, or the point of acetate attachment, differs.

For instance, the term "Acetic acid; 2-octylphenol" could imply a direct esterification of a 2-octylphenol, resulting in 2-octylphenyl acetate. In this case, the octyl group is at the ortho-position (position 2) of the phenol (B47542), and the acetate group is directly attached to the phenolic oxygen. Another variation is [2-(Octan-2-yl)phenoxy]acetic acid, where a secondary octyl group (octan-2-yl) is at the ortho-position, and an acetic acid moiety is linked via an ether bond. nih.gov

The structural distinctions are critical as they significantly influence the compound's chemical reactivity, physical properties, and potential applications. The table below highlights the key differences between these related compounds.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| 2-(4-Octylphenyl)ethyl Acetate | 162358-04-5 | C₁₈H₂₈O₂ | Straight-chain octyl group at para-position; ethyl acetate moiety. alfa-chemistry.com |

| 2-Octylphenyl Acetate | Not specified | C₁₆H₂₄O₂ | Octyl group at ortho-position; acetate directly on phenolic oxygen. |

| [2-(Octan-2-yl)phenoxy]acetic acid | 275823-92-2 | C₁₆H₂₄O₃ | Secondary octyl group at ortho-position; acetic acid linked via an ether bond. nih.gov |

Contextualization within Alkylphenol Ester Chemistry

Alkylphenol esters belong to the larger family of alkylphenols, which are synthesized by the alkylation of phenols. wikipedia.org These compounds, particularly long-chain alkylphenols like octylphenol and nonylphenol, are significant industrial chemicals. wikipedia.org The esterification of alkylphenols with carboxylic acids, such as acetic acid, creates a diverse range of molecules with varied properties.

The chemistry of alkylphenol esters is influenced by the nature of the alkyl group (length, branching) and the ester group. These structural features determine their hydrophobicity, solubility, and reactivity. For example, the long alkyl chain in octylphenol esters imparts significant nonpolar character to the molecule.

The synthesis of these esters often involves standard esterification procedures, such as the reaction of an alkylphenol with an acid anhydride (B1165640) or acid chloride in the presence of a catalyst. For instance, 2-(4-octylphenyl)ethyl acetate can be synthesized through the esterification of 2-(4-octylphenyl)ethanol (B19509) with acetic anhydride.

Academic Significance and Research Trajectories

The academic interest in acetic acid esters of octylphenol-related compounds stems from their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For example, 2-(4-Octylphenyl)ethyl acetate is listed as a compound useful in organic synthesis. pharmaffiliates.comcymitquimica.com

Research in this area often focuses on the development of efficient synthetic routes and the characterization of the resulting compounds. The synthesis of 2-(4-octylphenyl)ethyl acetate, for instance, can involve multi-step reactions including hydrogenation and acetylation.

Furthermore, derivatives of these esters have been investigated as intermediates in the synthesis of pharmacologically active compounds. For example, a related compound, 2-Acetoxymethyl-2-acetylamino-4-(4-octylphenyl)acetic acid butyl ester (CAS 162358-09-0), is an intermediate in the synthesis of Fingolimod (B1672674), a medication used to treat multiple sclerosis. hsppharma.com This highlights the role of octylphenol-derived esters as building blocks in medicinal chemistry.

The table below provides a summary of key research findings related to these compounds.

| Compound | Research Finding | Reference |

| 2-(4-Octylphenyl)ethyl Acetate | Used as a building block in organic synthesis for more complex molecules. | |

| 2-(4-Octylphenyl)ethyl Acetate | Can be synthesized via esterification of 2-(4-octylphenyl)ethanol with acetic anhydride. | |

| 2-Acetoxymethyl-2-acetylamino-4-(4-octylphenyl)acetic acid butyl ester | An intermediate in the synthesis of Fingolimod. hsppharma.com | hsppharma.com |

| Alkylphenols (general) | Used as precursors for detergents, phenolic resins, and antioxidants. wikipedia.org | wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

67367-09-3 |

|---|---|

Molecular Formula |

C16H26O3 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

acetic acid;2-octylphenol |

InChI |

InChI=1S/C14H22O.C2H4O2/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;1-2(3)4/h8-9,11-12,15H,2-7,10H2,1H3;1H3,(H,3,4) |

InChI Key |

BVEAJQHEAGAOAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1O.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Octylphenol Acetate Derivatives

Esterification Pathways for Octylphenol (B599344) Acetates

Esterification represents the most direct approach to synthesizing octylphenyl acetates, involving the reaction of an octylphenol with an acetylating agent.

Direct acetylation is a common method for converting octylphenols to their corresponding acetates. This process typically involves the reaction of an octylphenol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. chemguide.co.uk The reaction can be catalyzed by strong acids, such as sulfuric acid or p-toluenesulfonic acid, which enhance the electrophilicity of the acetylating agent. google.com

The use of acetic anhydride is often preferred over acetic acid for direct esterification as it can lead to higher conversions in a shorter time frame. google.com For instance, the reaction of 4-t-octylphenol with acetic acid can be slow, but the addition of acetic anhydride can drive the reaction to completion, yielding a product with high purity. google.com Research has shown that a two-step process, initiating with acetic acid and then completing the reaction with acetic anhydride in the presence of a strong acid catalyst, can be an effective strategy. google.com

The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. For example, a study on the esterification of 4-t-octylphenol demonstrated that using p-toluenesulfonic acid as a catalyst with acetic acid resulted in a 50% yield of t-octylphenyl acetate (B1210297) after three hours. google.com In another instance, using sulfuric acid as a catalyst with a 2:1 molar ratio of acetic acid to phenol (B47542) yielded 60% of the product after two hours. google.com

A method for the in situ acetylation of phenolic compounds, including 4-octylphenol (B30498), has also been developed for analytical purposes, highlighting the utility of this reaction. nih.govsemanticscholar.org

Table 1: Comparison of Catalysts in Direct Acetylation of 4-t-Octylphenol

| Catalyst | Acetylating Agent | Reaction Time | Yield of t-Octylphenyl Acetate |

|---|---|---|---|

| p-Toluenesulfonic Acid | Acetic Acid | 3 hours | 50% |

| Sulfuric Acid | Acetic Acid | 2 hours | 60% |

| None | Acetic Anhydride | 2 hours (at reflux) | No reaction detected |

Data compiled from a study on the esterification of phenols. google.com

Transesterification is an alternative pathway for the synthesis of octylphenol acetates. This process involves the exchange of the alkoxy group of an ester with an alcohol in the presence of an acid or base catalyst. wikipedia.org For example, an octylphenol can react with an acetate ester, such as ethyl acetate, to yield octylphenyl acetate and ethanol. This equilibrium-driven reaction can be pushed towards the product by removing the alcohol byproduct. wikipedia.org

Enzymatic transesterification, often utilizing lipases, presents a greener alternative to chemical catalysis. wikipedia.org Lipases, such as Novozym 435 from Candida antarctica, have been successfully employed in the synthesis of various esters, including phenethyl acetate. nih.govnih.gov This biocatalytic approach can offer high conversion rates under mild reaction conditions. nih.govmdpi.com For example, the enzymatic synthesis of phenethyl acetate using Novozym 435 and acetic anhydride as the acyl donor achieved a maximum conversion of 99.12%. nih.gov While specific studies on the enzymatic transesterification of 2-octylphenol are not extensively detailed in the provided results, the principles are broadly applicable.

Multi-Step Synthesis of Specific Octylphenyl Acetate Derivatives

For certain isomers, particularly those where the octyl group is not directly attached to the phenol, multi-step synthetic routes are necessary.

The synthesis of 2-(4-octylphenyl)ethyl acetate is a multi-step process that is well-documented, often as an intermediate in the synthesis of more complex molecules. pharmaffiliates.comcymitquimica.comchemspider.com

A common strategy for synthesizing 2-(4-octylphenyl)ethyl acetate begins with the Friedel-Crafts acylation of a suitable benzene (B151609) derivative. One route involves the acylation of n-octylbenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce 4-n-octyl acetophenone. google.com This reaction can be carried out at temperatures ranging from -10 to 35 °C and can achieve yields of over 95%. google.com

The resulting 4-octylacetophenone (B8694505) can then be reduced to 1-(4-octylphenyl)ethanol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com Subsequent acetylation of the alcohol with acetic anhydride yields the final product, 2-(4-octylphenyl)ethyl acetate.

An alternative Friedel-Crafts approach starts with benzene and octanoyl chloride, catalyzed by aluminum chloride, to form n-octanophenone. google.com This ketone is then catalytically hydrogenated using a palladium on carbon (Pd/C) catalyst to yield n-octylbenzene, which can then proceed through the acylation and reduction steps as described above. google.com

Another synthetic pathway utilizes phenethyl acetate as a starting material. ijacskros.com In this method, phenethyl acetate undergoes a Friedel-Crafts acylation with octanoyl chloride in the presence of aluminum chloride to form 2-(4-octanoylphenyl)ethyl acetate. drugfuture.com This reaction is typically performed in a solvent like dichloroethane. drugfuture.com

The ketone group in 2-(4-octanoylphenyl)ethyl acetate is then reduced to an alkyl group to afford 2-(4-octylphenyl)ethyl acetate. drugfuture.com A common method for this reduction is the use of triethylsilane in the presence of trifluoroacetic acid, which has been shown to produce the desired product in an 87% yield after purification. google.comdrugfuture.com

Table 2: Key Intermediates in the Synthesis of 2-(4-Octylphenyl)ethyl Acetate

| Starting Material | Key Intermediate(s) | Reagents for Key Step |

|---|---|---|

| n-Octylbenzene | 4-n-Octyl Acetophenone | Acetyl chloride, AlCl₃ |

| Benzene | n-Octanophenone, n-Octylbenzene | Octanoyl chloride, AlCl₃; then H₂, Pd/C |

| Phenethyl Acetate | 2-(4-Octanoylphenyl)ethyl Acetate | Octanoyl chloride, AlCl₃ |

This table summarizes the initial steps of different synthetic routes. google.comdrugfuture.com

Synthesis of 2-(4-Octylphenyl)ethyl Acetate

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are pivotal in the synthesis of aryl acetates, offering a sustainable and efficient alternative to traditional methods. The one-pot alkoxycarbonylation of halo-free alkylaryl alcohols, for instance, presents a greener route for producing these valuable compounds. unive.it

In a notable study, the synthesis of 2-alkylaryl acetates was achieved through a one-pot strategy involving the reaction of benzyl (B1604629) alcohol with methanol (B129727) and carbon monoxide in the presence of a homogeneous palladium catalyst. unive.it The efficiency of this transformation is highly dependent on several factors, including carbon monoxide pressure, the choice of ligand, and the palladium precursor. Research has demonstrated that decreasing the CO pressure from 50 bar to 5 bar can significantly increase the yield of benzyl acetate to over 98%. unive.it The use of specific ligands, such as 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), in conjunction with a palladium(II) acetate (Pd(OAc)2) catalyst has proven effective. unive.it

Further investigations into palladium-catalyzed cross-coupling reactions have expanded the scope of synthesizing polyphenolic ethers. scirp.org For example, the microwave-irradiated reaction of phenols and organic halides using a palladium complex like PdCl2(dppf)CH2Cl2 has shown significant catalytic activity in forming these structures. scirp.org While some reactions involving diiodo sp3 alkyl halides can proceed without a palladium catalyst via an SN2 mechanism, the presence of the catalyst is crucial for less reactive halides like dibromo sp3 alkyl halides, promoting the reaction through the insertion of palladium. scirp.org

Alternative approaches include the hydrogenation of 4-octanoylphenethyl acetate intermediates. This two-step method involves an initial Friedel-Crafts acylation to form the ketone derivative, followed by catalytic hydrogenation using 10% Pd/C to yield the saturated octylphenyl moiety with a reported yield of 93.34%.

The versatility of palladium catalysis is also evident in the synthesis of cephalotaxine (B1668394) analogues, which involves successive intramolecular palladium-catalyzed reactions, namely an allylic amination and a Heck reaction. nih.gov Palladium-catalyzed C-H activation of acetylated anilines with epoxides provides another innovative route to β-hydroxy compounds, proceeding through a strained 6,4-palladacycle intermediate. rsc.org

Below is a table summarizing the influence of various parameters on the palladium-catalyzed synthesis of 2-phenylmethyl acetate. unive.it

Table 1: Influence of Reaction Parameters on the Synthesis of 2-Phenylmethyl Acetate

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst System | Pd(OAc)2/DPPF | Effective for one-pot methoxycarbonylation. unive.it |

| CO Pressure | 5 bar (decreased from 50 bar) | Increased yield to >98%. unive.it |

| Temperature | 130 °C | Optimal for the reaction. unive.it |

| Reaction Time | 18 h | Sufficient for high conversion. unive.it |

| Activating Agent | Isopropenyl acetate (IPAc) | Studied for its influence on the reaction. unive.it |

Synthesis of Complex Acetylated Octylphenyl Compounds

The synthesis of more complex derivatives, such as those related to the immunomodulatory agent fingolimod (B1672674) (FTY720), often involves multi-step sequences where acetylation is a key transformation.

A common pathway to fingolimod and its acetylated derivatives starts from phenethyl acetate. ijacskros.com A Friedel-Crafts reaction with octanoyl chloride yields a ketone intermediate. ijacskros.com This intermediate is then converted to an iodo derivative, which subsequently reacts with diethyl acetamidomalonate. ijacskros.com A reduction using 10% Pd/C affords diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate. ijacskros.com Further reduction with lithium aluminum hydride (LAH), followed by acetylation, leads to 2-acetamido-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol diacetate. ijacskros.com

Another synthetic route begins with 2-amino-2-(hydroxymethyl)propane-1,3-diol. ijacskros.com Protection of the diol and amine groups, followed by Swern oxidation, yields an aldehyde. This aldehyde is converted to an alkyne, which then undergoes a Sonogashira coupling with 4-octyl iodobenzene (B50100) using a palladium catalyst (Pd(PPh3)4). ijacskros.com Subsequent hydrogenation of the internal alkyne with Pd/C results in the desired octylphenyl structure. ijacskros.com

The enantioselective desymmetrization of N-protected FTY720 has been achieved through nonenzymatic asymmetric acylation. jst.go.jp Using benzoyl chloride in the presence of a tetraphenylbisoxazoline (L2)–CuCl2 complex in THF at room temperature, the desired mono-benzoylated products, including 2-acetamido-2-(hydroxymethyl)-4-(4-octylphenyl)butyl benzoate, were obtained in moderate yields with notable enantiomeric excess. jst.go.jp

The compound 2-Acetoxymethyl-2-acetylamino-4-(4-octylphenyl)acetic acid butyl ester, an intermediate in fingolimod synthesis, is derived from diethyl 2-acetamidomalonate. hsppharma.comhsp-pharma.com This white to yellow powder has a melting point of 101-103°C. hsppharma.comhsp-pharma.com

The chemical 2-Acetamido-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate is recognized as an impurity in fingolimod preparations and is used for analytical method development and validation. synzeal.com

Table 2: Physical and Chemical Properties of 2-Acetoxymethyl-2-acetylamino-4-(4-octylphenyl)acetic acid butyl ester

| Property | Value |

|---|---|

| Appearance | White to yellow powder hsppharma.comhsp-pharma.com |

| Assay | ≥99.0% hsppharma.comhsp-pharma.com |

| Melting Point | 101-103℃ hsppharma.comhsp-pharma.com |

| Boiling Point | 582.22℃ at 760 mmHg hsppharma.comhsp-pharma.com |

| Flash Point | 305.916℃ hsppharma.comhsp-pharma.com |

| Density | 1.043g/cm3 hsppharma.comhsp-pharma.com |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly) hsppharma.comhsp-pharma.com |

Optimization of Reaction Conditions and Yield for Octylphenyl Acetate Synthesis

The optimization of reaction conditions is crucial for maximizing yield and purity while adhering to the principles of green chemistry. nih.gov For the esterification of 2-(4-Octylphenyl)ethanol (B19509) with acetic anhydride, several parameters have been fine-tuned.

Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used to enhance the electrophilicity of acetic anhydride. Catalyst loadings are generally kept low (1–2 mol% for H₂SO₄, 2–3 mol% for p-TsOH) to prevent side reactions like alcohol dehydration. Conducting the reaction under solvent-free conditions is often preferred to minimize byproducts, although solvents like toluene (B28343) or ethyl acetate can be used to azeotropically remove water. The reaction temperature is usually maintained between 80–100°C for 4–6 hours, which can achieve conversions greater than 90%.

Bayesian optimization has emerged as a powerful tool for systematically exploring and optimizing reaction parameters, including substrate, catalyst, reagent, solvent, and temperature, often outperforming human decision-making in efficiency. ucla.edu

In the context of alkylation reactions to produce octylphenols, the use of heterogeneous acid catalysts derived from natural clays (B1170129) offers an environmentally friendlier alternative to traditional catalysts like sulfuric or hydrofluoric acid. mdpi.com A study using a series of clay minerals for the alkylation of phenol with 2-octanol (B43104) at 180°C showed that an aluminum-pillared clay (Al-PILC) catalyst provided a selectivity of 77.12% for octyl phenol. mdpi.com

The table below outlines representative optimized conditions for the esterification of 2-(4-octylphenyl)ethanol.

Table 3: Representative Optimized Esterification Conditions

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst (H₂SO₄) | 1.5 mol% | Maximizes electrophilicity. |

| Temperature | 90°C | Balances kinetics and thermodynamics. |

| Reaction Time | 5 hours | Ensures near-complete conversion. |

| Workup | NaHCO₃ wash | Neutralizes residual acid. |

Chemical Reactivity and Transformation of Octylphenol Acetate Derivatives

Hydrolytic Transformations of the Ester Moiety

Hydrolysis of 2-octylphenyl acetate (B1210297) involves the cleavage of the ester bond to yield 2-octylphenol and acetic acid. This transformation can be achieved through several catalytic methods.

The acid-catalyzed hydrolysis of esters like 2-octylphenyl acetate is a reversible process that proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgchemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester with a strong mineral acid, such as dilute sulfuric or hydrochloric acid, in the presence of excess water to shift the equilibrium towards the products. chemguide.co.uklibretexts.org

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.orgyoutube.com

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.ukyoutube.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the oxygen of the original OR' group (the 2-octylphenoxy group).

Elimination of the Leaving Group : The protonated leaving group (2-octylphenol) is eliminated, and the carbonyl group is reformed.

Deprotonation : The final step is the deprotonation of the reformed carbonyl group by a water molecule, regenerating the acid catalyst (H₃O⁺) and yielding the carboxylic acid (acetic acid). libretexts.orgyoutube.com

This entire process is the reverse of Fischer esterification. libretexts.org

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that converts an ester to a carboxylate salt and an alcohol. libretexts.org For 2-octylphenyl acetate, this reaction yields sodium acetate and sodium 2-octylphenoxide upon treatment with a strong base like sodium hydroxide (B78521). Subsequent acidification is required to obtain 2-octylphenol and acetic acid.

The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide : A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. libretexts.org This results in the formation of a tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group : The intermediate collapses, and the alkoxide (or in this case, phenoxide) ion is eliminated. In this case, the 2-octylphenoxide ion is the leaving group.

Acid-Base Reaction : The phenoxide ion is a stronger base than the resulting carboxylic acid is an acid, so a proton is transferred, forming 2-octylphenol and a carboxylate ion (acetate). This final, irreversible acid-base step drives the reaction to completion. libretexts.org

Studies on substituted phenyl acetates show that the reaction kinetics can be influenced by the nature and position of substituents on the phenyl ring. rsc.orgrsc.org

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of ester bonds with high selectivity under mild, neutral pH conditions. emerginginvestigators.org Lipases are known to catalyze the hydrolysis of ester bonds in lipids and have been successfully used for the hydrolysis of various esters, including phenolic esters. emerginginvestigators.orgacs.orgnih.gov

The general mechanism for lipase-catalyzed hydrolysis involves a two-step sequence:

Acylation of the Enzyme : An alcohol group within the enzyme's active site (often a serine residue) attacks the ester, forming a tetrahedral intermediate. This leads to the release of the alcohol component (2-octylphenol) and the formation of an acyl-enzyme intermediate. libretexts.org

Deacylation : A water molecule then attacks the acyl-enzyme intermediate, regenerating the active enzyme and releasing the carboxylic acid (acetic acid). libretexts.org

The efficiency and selectivity of enzymatic hydrolysis can be influenced by factors such as the choice of enzyme, solvent, pH, and temperature. nih.gov For instance, Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) is a versatile biocatalyst used for the selective hydrolysis of various esters. acs.org Research on other phenyl esters has shown that lipases can exhibit high chemoselectivity, hydrolyzing one ester group in the presence of another. nih.gov

Reduction Reactions of Octylphenyl Acetates

Reduction reactions of 2-octylphenyl acetate can target either the ester group or the aromatic ring, depending on the reducing agent and reaction conditions.

The ester group of 2-octylphenyl acetate can be selectively reduced to a primary alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required for this transformation. quora.commasterorganicchemistry.com The reaction converts the acetate moiety into ethanol, while the phenolic part of the molecule is liberated as 2-octylphenol after an acidic workup.

The general process for ester reduction with LiAlH₄ is:

Nucleophilic Attack : A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon of the ester.

Leaving Group Elimination : The tetrahedral intermediate formed collapses, eliminating the 2-octylphenoxide leaving group. This step forms an intermediate aldehyde.

Second Hydride Attack : The aldehyde is immediately reduced by another hydride ion to form an alkoxide.

Protonation : An aqueous workup step protonates the alkoxides to yield the final alcohol products (ethanol and 2-octylphenol).

LiAlH₄ is a potent reagent capable of reducing esters, carboxylic acids, and amides, but it does not typically reduce isolated carbon-carbon double or triple bonds. quora.comni.ac.rs The reactions must be conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Table 1: Comparison of Reduction Outcomes for 2-Octylphenyl Acetate

| Reagent | Functional Group Targeted | Primary Products | Typical Conditions |

|---|---|---|---|

| LiAlH₄ followed by H₃O⁺ | Ester Carbonyl | 2-Octylphenol and Ethanol | Anhydrous ether or THF, followed by aqueous workup |

| H₂ / Catalyst (e.g., Rh, Ru) | Aromatic Ring | 2-Octylcyclohexyl acetate | High pressure and temperature |

The aromatic ring of 2-octylphenyl acetate can be hydrogenated to form 2-octylcyclohexyl acetate. This reaction typically requires a catalyst and high-pressure hydrogen gas. Catalysts such as rhodium, ruthenium, or palladium supported on carbon are often employed. google.comresearchgate.net

The hydrogenation of phenolic compounds can be challenging and may require forcing conditions. For instance, studies on the hydrogenation of other alkylphenols have utilized rhodium or palladium catalysts at elevated temperatures and pressures to achieve conversion to the corresponding alkylcyclohexanols. researchgate.net The choice of catalyst can influence the stereoselectivity of the reaction, yielding predominantly cis or trans isomers. researchgate.net The ester group is generally stable under these catalytic hydrogenation conditions, allowing for the selective saturation of the phenyl ring.

Oxidative Pathways

The oxidative degradation of octylphenol (B599344) derivatives, such as 2-octylphenol acetate, can proceed through several pathways, primarily targeting the phenolic ring and the alkyl side chain. While specific studies on the oxidation of 2-octylphenol acetate are limited, the oxidative behavior of related octylphenols provides significant insight. Exposure of phenolic compounds to oxidative conditions, such as those involving reactive oxygen species (ROS), can lead to the formation of various transformation products.

In biological systems and environmental contexts, 4-octylphenol (B30498) has been shown to induce oxidative stress by altering the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and increasing levels of hydrogen peroxide (H₂O₂). nih.gov This indicates that the phenol (B47542) moiety is susceptible to oxidation. The primary oxidative attack on the aromatic ring typically involves hydroxylation, leading to the formation of catechol or hydroquinone (B1673460) derivatives. For instance, the photooxidation of 4-tert-octylphenol (B29142) in the presence of Fe(III) is proposed to produce 4-tert-octyl catechol. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a functional group (the leaving group) on a substrate molecule. matanginicollege.ac.inbyjus.com For a molecule like 2-octylphenol acetate, nucleophilic attack can occur at two primary sites: the carbonyl carbon of the acetate group and the aromatic carbon to which the ester group is attached.

Attack at the Carbonyl Carbon (Acyl Substitution): This is the more typical reaction for an ester. A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate can expel the 2-octylphenoxide ion as the leaving group, resulting in a new acyl compound. This reaction is technically a nucleophilic acyl substitution rather than a substitution at a saturated carbon. The 2-octylphenoxide is a relatively stable leaving group due to the resonance stabilization of the negative charge on the oxygen atom by the aromatic ring.

Attack at the Aromatic Carbon (Nucleophilic Aromatic Substitution - SNAr): Direct replacement of the acetate group on the aromatic ring by a nucleophile is known as nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com This reaction is generally difficult for simple aryl halides and ethers because the electron-rich nature of the benzene (B151609) ring repels incoming nucleophiles. libretexts.org However, the SNAr reaction can proceed if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In the case of 2-octylphenol acetate, the ring is not strongly activated, making this pathway less favorable under standard conditions. The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate called a Meisenheimer complex. libretexts.org

The feasibility and dominant pathway of nucleophilic substitution depend on the reaction conditions, the nature of the nucleophile, and the solvent. spcmc.ac.in For 2-octylphenol acetate, hydrolysis of the ester bond via nucleophilic acyl substitution is the more probable reaction.

Photochemical Degradation Studies of Related Octylphenol Compounds

Photochemical degradation is a key process in the environmental fate of many organic pollutants, including octylphenol and its derivatives. Studies on related compounds, particularly p-tert-octylphenol (OP), provide valuable information on the mechanisms and kinetics of these transformations. nih.govsigmaaldrich.com Degradation can occur through direct absorption of light (direct photolysis) or via reactions with photochemically generated reactive species (sensitized or indirect photolysis). nih.gov

Direct photolysis involves the absorption of a photon by the target molecule, leading to an excited state that can then undergo chemical transformation. The direct photolysis of p-tert-octylphenol (OP) in water is considered a minor degradation pathway. nih.gov The process has been found to follow apparent-first-order kinetics. scholarsportal.info The quantum yield, which measures the efficiency of a photochemical process, for the direct photolysis of OP is low, reported as 0.015 in the 285-295 nm wavelength range. nih.gov This indicates that only a small fraction of the absorbed photons leads to the chemical decomposition of the molecule.

| Parameter | Value | Wavelength Range | Reference |

| Kinetics | Apparent-first-order | - | scholarsportal.info |

| Quantum Yield (Φ) | 0.015 | 285-295 nm | nih.gov |

Interactive data table of direct photolysis kinetics for p-tert-octylphenol.

Sensitized, or indirect, photolysis is often the dominant degradation pathway for octylphenol compounds in natural waters. nih.gov This process is mediated by photosensitizers, which are substances that absorb light and transfer the energy to other molecules or generate highly reactive species. Key sensitizers in aquatic environments include dissolved organic matter (DOM), nitrate (B79036) (NO₃⁻), and nitrite (B80452) (NO₂⁻). nih.gov

The primary mechanism involves the generation of hydroxyl radicals (•OH), a powerful and non-selective oxidant. researchgate.netnih.gov These radicals are formed from the photolysis of sensitizers like nitrate and DOM. The reaction between •OH and octylphenol is extremely rapid. The bimolecular rate constant for the reaction of p-tert-octylphenol with •OH has been determined to be (10.9 ± 0.5) × 10⁹ M⁻¹ s⁻¹. nih.gov In the presence of nitrate, photoreactions can also lead to the formation of nitrated octylphenol derivatives. nih.gov

| Sensitizer (B1316253) | Role | Reactive Species | Reference |

| Dissolved Organic Matter (DOM) | Major sensitizer in most surface waters | •OH, ¹O₂, triplet states | nih.gov |

| Nitrate (NO₃⁻) | •OH source, leads to nitrated products | •OH | nih.gov |

| Nitrite (NO₂⁻) | •OH source | •OH | nih.gov |

| Iron(III) ions (Fe(III)) | Promotes degradation, especially at low pH | •OH | researchgate.net |

Interactive data table of common sensitizers in the photolysis of octylphenol.

Several environmental factors can significantly influence the rate and pathway of octylphenol photodegradation.

pH: The initial pH of the water can affect the degradation rate. For instance, the Fe(III)-promoted photodegradation of 4-t-OP was found to be optimal at a pH of 3.5. researchgate.net

Temperature: An increase in temperature generally leads to an increased rate of photodegradation. researchgate.netpublish.csiro.au

Inorganic Ions: The presence of certain inorganic ions can have a significant impact.

Nitrate (NO₃⁻) and Nitrite (NO₂⁻): As mentioned, these ions act as sensitizers and increase the rate of degradation. nih.gov

Bicarbonate (HCO₃⁻) and Carbonate (CO₃²⁻): These ions are known scavengers of hydroxyl radicals. nih.gov Their presence can therefore inhibit indirect photolysis by consuming the •OH radicals before they can react with the octylphenol molecule.

Iron (Fe(III)): The presence of aqueous iron ions can promote photodegradation, particularly under acidic conditions, through the photo-Fenton reaction which generates hydroxyl radicals. researchgate.net

Based on laboratory data and average solar intensity, the estimated half-life of p-tert-octylphenol in various surface waters can range from 0.6 to 2.5 days, highlighting the importance of these site-specific environmental factors. nih.gov

Advanced Analytical Characterization Techniques for Octylphenol Acetate Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 2-octylphenyl acetate (B1210297). These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the exact arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed. For 2-octylphenyl acetate, ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the types of carbon atoms present.

Key expected NMR data for 2-octylphenyl acetate would include signals corresponding to the aromatic protons of the phenol (B47542) ring, the protons of the octyl chain, and the methyl protons of the acetate group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are all critical for the definitive assignment of the structure.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 2-Octylphenyl Acetate

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Acetate Methyl (CH₃) | 2.1-2.3 | 20-22 |

| Acetate Carbonyl (C=O) | - | 168-171 |

| Aromatic Protons (Ar-H) | 6.9-7.4 | 120-150 |

| Aromatic Carbons (Ar-C) | - | 120-150 |

| Octyl Chain CH₂ (alpha to ring) | 2.5-2.7 | 30-35 |

| Octyl Chain (CH₂)n | 1.2-1.6 | 22-32 |

| Octyl Chain Terminal CH₃ | 0.8-0.9 | 13-15 |

Note: These are predicted values and can vary based on the solvent and instrument parameters.

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For 2-octylphenyl acetate, Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of characteristic fragment ions.

The mass spectrum of 2-octylphenyl acetate would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways often involve the loss of the acetyl group or cleavage within the octyl side chain. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence.

Table 2: Expected Mass Spectrometry Data for 2-Octylphenyl Acetate

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 248.1776 |

| [M-CH₂CO]⁺ | Loss of ketene | 206.1671 |

| [C₈H₉O]⁺ | McLafferty rearrangement product | 121.0653 |

| [C₇H₇]⁺ | Tropylium ion | 91.0548 |

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are essential for separating 2-octylphenyl acetate from impurities and for its accurate quantification. These methods partition the analyte between a stationary phase and a mobile phase, allowing for the separation of components based on their physicochemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like 2-octylphenyl acetate. The sample is vaporized and separated on a capillary column before being detected by the mass spectrometer. This allows for both the identification (via mass spectrum) and quantification (via peak area) of the compound. The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for its identification.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to transport the sample through a packed column. For a compound like 2-octylphenyl acetate, which contains a chromophore (the aromatic ring), UV-Vis or Diode Array Detection (DAD) is commonly employed. The analyte absorbs light at specific wavelengths, and the amount of absorption is proportional to its concentration. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a typical approach for this type of analysis.

Ultra-High Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry (UPLC-MS/MS) offers superior performance in terms of speed, resolution, and sensitivity compared to conventional HPLC. The use of smaller stationary phase particles in UPLC allows for faster and more efficient separations. Coupling this with a triple quadrupole mass spectrometer enables highly selective and sensitive quantification through a technique called Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (e.g., the molecular ion of 2-octylphenyl acetate) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This high degree of specificity makes UPLC-MS/MS an extremely powerful tool for trace-level quantification in complex samples.

Applications of Octylphenol Acetate Derivatives in Chemical Synthesis

Octylphenol (B599344) Acetates as Key Intermediates in Pharmaceutical Synthesis

The structural framework of octylphenol acetates makes them suitable precursors for various pharmaceutically active molecules. The presence of the octyl group can influence the lipophilicity of the final compound, a critical parameter for drug absorption and distribution within the body.

While various synthetic routes to the immunosuppressant drug Fingolimod (B1672674) (FTY720) have been developed, some strategies may involve intermediates structurally related to octylphenol derivatives. Fingolimod is a sphingosine-1-phosphate receptor modulator, and its synthesis often involves the construction of a substituted phenylethyl chain attached to a propanediol (B1597323) moiety.

Although direct synthesis from 2-octylphenyl acetate (B1210297) is not the most commonly cited pathway, the core components of an octyl-substituted benzene (B151609) ring are fundamental to the Fingolimod structure. Synthetic strategies often begin with a simpler, commercially available octyl-substituted aromatic compound. For instance, a common precursor is 4-octylacetophenone (B8694505). In a hypothetical pathway, 2-octylphenol could be a starting material, which would then undergo a series of reactions, including protection of the hydroxyl group (potentially as an acetate), followed by functional group manipulations to build the final Fingolimod molecule. The acetate group in such a sequence would serve as a temporary protecting group for the phenolic hydroxyl, preventing it from interfering with subsequent reaction steps.

In the field of agrochemicals, which encompasses herbicides, insecticides, and fungicides, octylphenol derivatives are utilized to create active ingredients. The long octyl chain often imparts properties that are beneficial for agricultural applications, such as improved penetration through waxy plant cuticles or insect exoskeletons.

Research into new agrochemicals has explored the use of various substituted phenols as starting materials. For example, the synthesis of certain pesticides involves the etherification or esterification of phenolic compounds. While specific public-domain examples detailing the use of 2-octylphenyl acetate as a direct precursor are not extensively documented, its structure is analogous to other phenolic intermediates used in the industry. The general synthetic utility would involve using the 2-octylphenol core and modifying it to introduce the desired toxophore or functional group responsible for its pesticidal activity.

Role in the Synthesis of Complex Organic Molecules

Beyond pharmaceuticals and agrochemicals, octylphenol acetates can be employed in the broader field of organic synthesis to construct complex molecules. The 2-octylphenyl acetate molecule contains several reactive sites that can be selectively targeted. The ester can be hydrolyzed to reveal the phenol (B47542), the aromatic ring can undergo electrophilic substitution, and the octyl chain can be functionalized.

For instance, the phenolic hydroxyl group (unmasked from the acetate) can direct ortho- and para-substitution on the aromatic ring, allowing for the introduction of other functional groups. This directing effect is a cornerstone of aromatic chemistry and is widely used to build up molecular complexity from simpler precursors. The octyl group, while generally less reactive, can be a site for radical reactions under specific conditions. These characteristics allow chemists to use 2-octylphenyl acetate as a starting point for multi-step syntheses of targets such as molecular probes, materials science components, or other specialty chemicals.

Q & A

Q. How can the molarity of acetic acid be accurately determined in aqueous solutions using titration?

Methodological Answer: Acetic acid concentration can be quantified via acid-base titration using standardized NaOH. Key steps include:

- Indicator Selection : Phenolphthalein (colorless in acidic, pink in basic pH) is optimal for detecting the equivalence point (pH ~8.3–10.0) .

- Procedure : Titrate 10.00 mL of acetic acid with 1.00 M NaOH. Calculate molarity using .

- Error Mitigation : Minimize spillage, ensure precise volume measurements, and repeat trials (e.g., triplicate runs) to reduce human error, which can introduce ~13.6% deviation .

Q. What safety protocols are essential when handling 2-octylphenol in analytical chemistry laboratories?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation.

- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for ≥15 minutes. Consult a physician immediately .

- Storage : Keep away from oxidizing agents and incompatible materials (e.g., strong acids/bases) to prevent hazardous reactions .

Advanced Research Questions

Q. What methodological considerations are critical when synthesizing acetic acid derivatives with octylphenyl substituents?

Methodological Answer: Synthesis of compounds like 2-(4-octylphenyl)acetic acid requires:

- Reagent Optimization : Use Pd/C-catalyzed hydrogenation (H₂, EtOH) for reduction steps and NaN₃ in DMF for azide formation .

- Purity Characterization : Validate via (e.g., δ 2.5–3.0 ppm for CH₂COOH) and HPLC (retention time consistency).

- Byproduct Control : Monitor sulfonation side reactions (from C₈H₁₇SO₂Cl) using TLC or GC-MS .

Q. What strategies are effective in resolving contradictory data regarding the stability of 2-octylphenol under varying pH conditions?

Methodological Answer:

- Controlled Stability Studies : Incubate 2-octylphenol in buffered solutions (pH 2–12) at 25°C and 40°C. Sample aliquots at intervals (e.g., 0, 24, 48 hrs).

- Analytical Cross-Validation : Quantify degradation using HPLC (C18 column, UV detection at 270 nm) and compare with LC-MS for structural confirmation of decomposition products (e.g., quinones) .

- Statistical Analysis : Apply ANOVA to assess significance of pH/temperature effects and identify outliers .

Q. How can co-elution interference in HPLC analysis of acetic acid and 2-octylphenol mixtures be mitigated?

Methodological Answer:

- Column Selection : Use a Zorbax SB-C8 column (4.6 × 150 mm, 5 µm) with a gradient mobile phase (0.1% formic acid in water/acetonitrile).

- Detection Optimization : Employ diode-array detection (DAD) to distinguish UV spectra (acetic acid: λmax 210 nm; 2-octylphenol: λmax 275 nm).

- Validation : Spike samples with internal standards (e.g., 4-nitrophenol) to confirm retention time reproducibility and resolution (R > 1.5) .

Q. What experimental designs are recommended for studying the solvent effects on acetic acid’s reactivity in esterification reactions?

Methodological Answer:

- Solvent Screening : Test polar aprotic (e.g., DMF), polar protic (e.g., MeOH), and nonpolar solvents (e.g., toluene) under reflux.

- Kinetic Monitoring : Use in situ FTIR to track carbonyl peak (1700–1750 cm⁻¹) disappearance.

- Catalyst Comparison : Evaluate H₂SO₄ vs. Amberlyst-15, quantifying yields via GC with a FID detector .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported pKa values for acetic acid across different solvent systems?

Methodological Answer:

- Standardized Measurements : Use potentiometric titration in ionic strength-adjusted solutions (e.g., 0.1 M KCl).

- Solvent Correction : Apply the Yasuda-Shedlovsky extrapolation for aqueous-organic mixtures to account for dielectric effects.

- Meta-Analysis : Compare literature data (e.g., NIST Chemistry WebBook) while noting solvent composition and temperature variations .

Q. What steps ensure reproducibility in synthesizing and characterizing 2-octylphenol derivatives for multi-lab studies?

Methodological Answer:

- Protocol Standardization : Document reaction conditions (e.g., molar ratios, stirring speed) using SI units.

- Inter-Lab Calibration : Share reference samples (e.g., 2-(4-octylphenyl)acetic acid) with NMR/HRMS data for cross-validation.

- Data Reporting : Adhere to Beilstein Journal guidelines: report five key compounds in the main text, with others in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.